molecular formula C17H16N4O2 B2510869 3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine CAS No. 1903313-54-1

3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine

Cat. No.: B2510869
CAS No.: 1903313-54-1
M. Wt: 308.341
InChI Key: IAWXVPNYZYNELQ-UHFFFAOYSA-N
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Description

3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission . Additionally, this compound may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Cellular Effects

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling and regulation . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their functions. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . Long-term exposure to this compound may result in alterations in cellular processes, such as changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . This compound may also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may interact with membrane transporters that facilitate its uptake into cells . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is essential for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Chemical Reactions Analysis

3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their functional groups and specific biological activities .

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-16(21-8-3-2-6-15(21)19-12)17(22)20-10-14(11-20)23-13-5-4-7-18-9-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWXVPNYZYNELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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